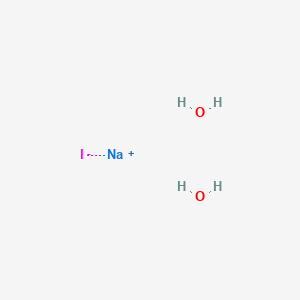

Sodium iodide dihydrate

概要

説明

Synthesis Analysis

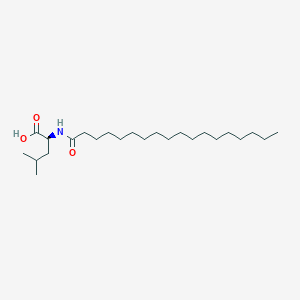

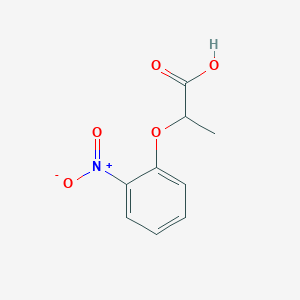

Sodium iodide dihydrate is synthesized through various chemical reactions, including the interaction with solvents and reagents that demonstrate its versatility and reactivity. The reaction of alkenes with hydrogen peroxide and sodium iodide provides an efficient protocol for synthesizing iodohydrins, showcasing sodium iodide's role in nonenzymatic, biogenic-like approaches to chemical synthesis (Barluenga et al., 2004).

Molecular Structure Analysis

The crystal structure of this compound reveals insights into its chemical bonding peculiarities, providing a basis for understanding its interactions and reactivity. Studies employing Bader's "Atoms in Molecule" theory on this compound crystals have highlighted the energies associated with cation-anion, cation-water, and anion-water contacts, offering a detailed view of its molecular architecture (Nelyubina et al., 2007).

Chemical Reactions and Properties

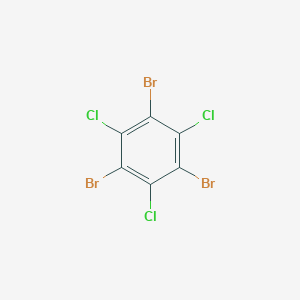

This compound participates in a range of chemical reactions, including metathesis reactions that yield dihydrated species, underscoring its reactivity and utility in generating new compounds. For instance, the metathesis reaction of sodium azotetrazolate with tetrazolium iodides demonstrates its ability to form dihydrated species under specific conditions (Klapötke & Sabaté, 2008).

Physical Properties Analysis

The physical properties of this compound, such as its solubility, hygroscopic nature, and interaction with water, are crucial for its applications. Research into its synthesis, crystal structure, and dehydration kinetics provides valuable data on these aspects. The study of sodium metaborate tetrahydrate's synthesis and dehydration kinetics offers analogous insights into the physical behavior of this compound under various conditions (Kanturk et al., 2008).

Chemical Properties Analysis

Understanding the chemical properties of this compound, including its reactivity and the nature of its interactions with other substances, is essential for its effective use. Studies focusing on reactions such as the synthesis of iodohydrins from alkenes using sodium iodide and hydrogen peroxide highlight the compound's chemical versatility and its role in facilitating diverse chemical transformations (Barluenga et al., 2004).

科学的研究の応用

Chemical Bonding Studies : Sodium iodide dihydrate's crystal structure was analyzed using Bader's “Atoms in Molecule” theory, providing insights into its tendency to form co-crystals with solvents (Nelyubina, Antipin, & Lyssenko, 2007).

Synthetic Chemistry : It was used as a nucleophile in the synthesis of 5-iodo-1,2,3,4-tetrahydropyridines, demonstrating its utility in tandem nucleophilic attacks and SN2 reactions (Man, Dai, Shi, Yang, & Li, 2016).

Energetic Materials : In the synthesis of nitrogen-rich tetrazolium azotetrazolate salts, this compound was used, providing new insights into the formation of insensitive energetic materials (Klapötke & Sabaté, 2008).

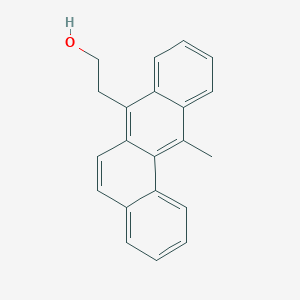

Medical Research : this compound plays a role in mammary gland iodide transport, important in both lactation and breast cancer. Its transporter was identified as a potential cancer marker and treatment target (Tazebay et al., 2000).

Solution Chemistry : X-ray diffraction studies of concentrated aqueous sodium iodide solutions provided molecular insights into ion-water interactions (Maeda & Ohtaki, 1975).

Allylation Reactions : this compound enhances Barbier-type allylation of aldehydes via iodide ion promoted stannylation, expanding the reaction's synthetic applicability (Imai & Nishida, 1993).

Pathophysiological Implications : The sodium/iodide symporter, crucial in thyroid physiology, has therapeutic implications in thyroid and breast cancer (Spitzweg & Morris, 2002).

Radioactive Iodide Disposal : this compound was involved in research for the safe disposal of radioactive iodide ions using Ag2O grafted sodium niobate nanofibers (Mu et al., 2016).

Gamma-Ray Detection : Thallium-activated sodium iodide crystals, including the dihydrate form, have been used as efficient gamma-ray detectors (Hofstadter, 1949).

Energy Storage : In sodium/nickel chloride cells, sodium iodide additives improved performance, indicating its potential in energy storage applications (Prakash, Redey, Vissers, & Degruson, 2000).

作用機序

Target of Action

Sodium iodide dihydrate is a water-soluble ionic compound that serves as a source of iodine . The primary target of sodium iodide is the thyroid gland, where it is used to prevent the depletion of endogenous stores of iodine . This is crucial for maintaining normal thyroid function and preventing iodine deficiency .

Mode of Action

Sodium iodide works by supplying iodine, which is readily absorbed in the gastrointestinal tract . Once absorbed, iodide ions are distributed widely throughout the extracellular fluid of the thyroid gland . In the thyroid gland, iodide is used in the synthesis of thyroid hormones, which play a key role in regulating metabolic processes in the body .

Biochemical Pathways

The sodium iodide symporter (NIS) is responsible for the active transport of iodide into the thyroid gland . This is a critical step in the synthesis of thyroid hormones. Disruptions in this pathway can lead to thyroid disorders such as hyperthyroidism or hypothyroidism .

Pharmacokinetics

Iodide salts, such as sodium iodide, are readily absorbed in the gastrointestinal tract . Once absorbed, iodides are distributed widely throughout the extracellular fluid of the thyroid gland

Result of Action

The administration of sodium iodide helps to prevent iodine deficiency, which can lead to conditions such as goiter and hypothyroidism . By supplying the body with necessary iodine, sodium iodide supports the normal function of the thyroid gland and the production of thyroid hormones .

Action Environment

The action of sodium iodide can be influenced by various environmental factors. For instance, the absorption of iodide can be affected by the presence of other substances in the gastrointestinal tract. Additionally, certain health conditions, such as disorders of the thyroid gland, can impact the distribution and utilization of iodide in the body .

Safety and Hazards

Sodium iodide dihydrate can cause skin irritation and serious eye irritation . It is very toxic to aquatic life . Therefore, it is recommended to wear protective gloves, clothing, and eye protection when handling this compound .

Relevant Papers There are several relevant papers on this compound. One paper investigated the initial solvation process of (NaI)2 in water, using negative ion photoelectron spectroscopy and theoretical calculations . Another paper provided insights into the mechanism of the sodium/iodide symporter .

特性

IUPAC Name |

sodium;iodide;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HI.Na.2H2O/h1H;;2*1H2/q;+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEEIYHUOLCUPSA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[Na+].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4INaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635610 | |

| Record name | Sodium iodide--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.925 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13517-06-1 | |

| Record name | Sodium iodide--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium iodide dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

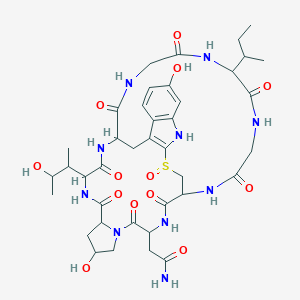

Feasible Synthetic Routes

Q & A

Q1: How does sodium iodide dihydrate interact with water at a molecular level?

A1: this compound (NaI•2H2O) significantly influences the structure of water in its vicinity. Raman spectroscopy studies reveal that iodide ions (I-) interact with water molecules, forming distinct species: water molecules interacting with one iodide ion (X···H-O-H···O) and those interacting with two iodide ions (X···H-O-H···X, where X = I-) []. These interactions affect the water bending vibration, indicating that the influence of iodide extends beyond its immediate surroundings. []

Q2: What is the significance of the observed interactions between this compound and water?

A2: The formation of distinct water-iodide species and their impact on the water bending vibration provide valuable insights into anion solvation in aqueous environments. [] Understanding these interactions is crucial for various applications, including predicting solubility and designing solutions with specific properties.

Q3: How do researchers characterize the different water-iodide species formed in this compound solutions?

A3: Researchers utilize techniques like Raman spectroscopy and multivariate curve resolution (MCR) to analyze the interactions between this compound and water. [] Raman spectroscopy helps identify changes in water bending vibrations caused by the presence of iodide ions. MCR helps decompose the complex spectral data into individual components representing bulk water and water molecules interacting with one or two iodide ions.

Q4: Are there any supporting findings for the existence of these water-iodide species?

A4: Yes, the Raman spectrum of solid this compound supports the existence of the di-iodide species (X···H-O-H···X) []. This finding confirms that iodide ions can interact with two water molecules simultaneously.

Q5: What is the relevance of studying the energy aspects of chemical bonding in this compound?

A5: Examining the energy aspects of chemical bonding within the crystal structure of this compound provides valuable insights into its tendency to form co-crystals with various solvents. [] This information is essential for understanding the compound's behavior in different chemical environments and its potential applications in areas like materials science and crystal engineering.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-Bis[4-(4-aminophenoxy)phenyl]propane](/img/structure/B77367.png)